

MS-Peg3-thp: A Technical Overview of a PEG-Based PROTAC Linker

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Compound of Interest

Compound Name: MS-Peg3-thp

Cat. No.: B11827643

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Introduction

MS-Peg3-thp, chemically known as 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a summary of the available information on the chemical structure and properties of **MS-Peg3-thp**.

Chemical Structure and Properties

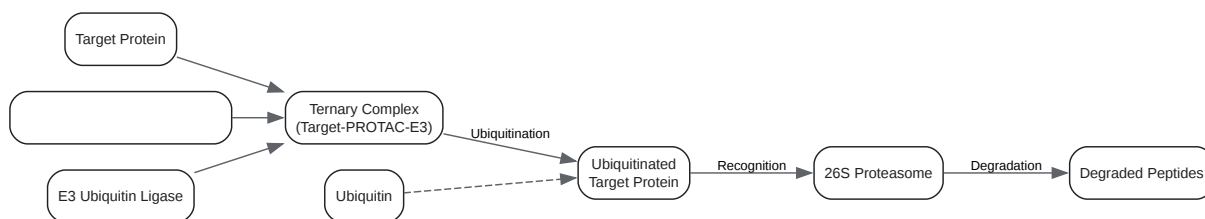
The structural and chemical properties of **MS-Peg3-thp** are summarized in the table below. This linker is characterized by a three-unit polyethylene glycol chain, which imparts flexibility and hydrophilicity to the resulting PROTAC molecule. One terminus of the linker is protected by a tetrahydropyranyl (THP) group, a common protecting group for alcohols, while the other terminus is a methanesulfonate (mesylate) group, which is a good leaving group for nucleophilic substitution reactions.

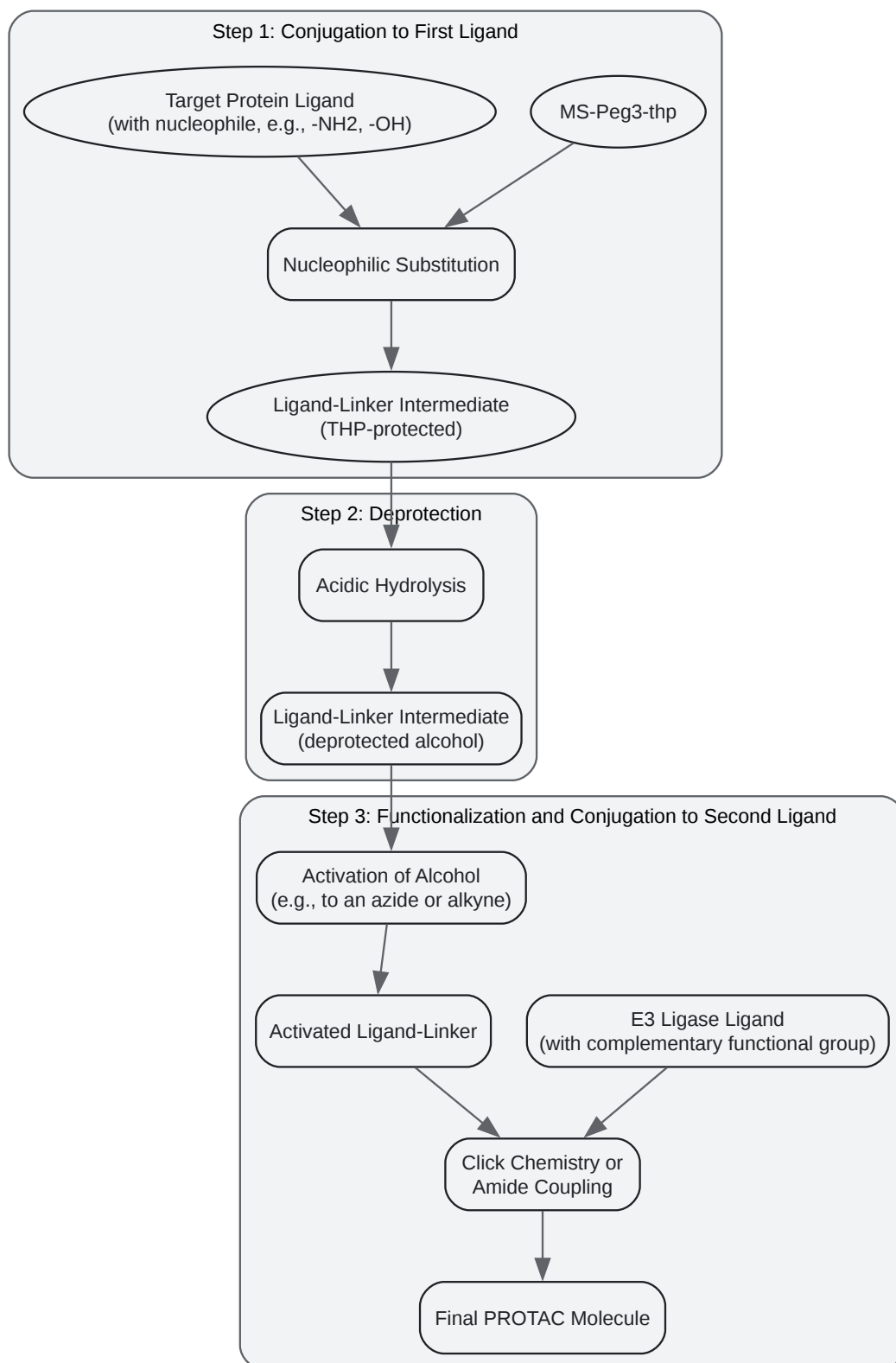
Property	Value	Source
Chemical Formula	C12H24O7S	[1]
Molecular Weight	312.38 g/mol	[1]
IUPAC Name	2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate	
CAS Number	357204-84-3	
Purity	>98% (as offered by some suppliers)	
Appearance	To be determined	

Role in PROTAC Design

The **MS-Peg3-thp** linker is a critical component in the rational design of PROTACs. The PEG portion of the linker is known to enhance the solubility and cell permeability of the PROTAC molecule. The length and flexibility of the linker are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.





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References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
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